2-But-1-en-1-yl-1-naphthaldehyde
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Overview
Description
2-((E)-but-1-enyl)naphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with a butenyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-but-1-enyl)naphthalene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthol with but-1-enyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of aqueous micellar media, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((E)-but-1-enyl)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 2-((E)-but-1-enyl)naphthalene-1-carboxylic acid.
Reduction: 2-((E)-but-1-enyl)naphthalene-1-methanol.
Substitution: 2-((E)-but-1-enyl)-3-bromonaphthalene-1-carbaldehyde.
Scientific Research Applications
2-((E)-but-1-enyl)naphthalene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((E)-but-1-enyl)naphthalene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2-((E)-but-1-enyl)naphthalene-1-carboxylic acid
- 2-((E)-but-1-enyl)naphthalene-1-methanol
- 2-((E)-but-1-enyl)-3-bromonaphthalene-1-carbaldehyde
Uniqueness
2-((E)-but-1-enyl)naphthalene-1-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C15H14O |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-but-1-enylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H14O/c1-2-3-6-13-10-9-12-7-4-5-8-14(12)15(13)11-16/h3-11H,2H2,1H3 |
InChI Key |
JFHWNUMYTUPNMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=C(C2=CC=CC=C2C=C1)C=O |
Origin of Product |
United States |
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